4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
Description
Properties
Molecular Formula |
C14H16Cl2N2O |
|---|---|
Molecular Weight |
299.2 g/mol |
IUPAC Name |
1,11a-dihydrobenzo[b][1]benzoxepine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C14H14N2O.2ClH/c15-10-7-12(16)11-6-5-9-3-1-2-4-13(9)17-14(11)8-10;;/h1-7,14H,8,15-16H2;2*1H |
InChI Key |
CKLVVNQASUJZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=C(C=C1N)N)C=CC3=CC=CC=C3O2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization via Aldehyde-Mediated Condensation
A widely adopted method involves the condensation of biphenyl derivatives with aldehydes under acidic conditions. For instance, demonstrates that reacting 4,4′-diethoxy-1,1′-biphenyl with formaldehyde in the presence of paraformaldehyde yields dibenzo[b,f]oxepine derivatives. This reaction proceeds via electrophilic aromatic substitution, forming the seven-membered oxepine ring. Key parameters include:
- Temperature : 80–120°C
- Catalyst : Lewis acids (e.g., BF₃·OEt₂) or protic acids (H₂SO₄)
- Yield : 60–75%
Modifications using substituted aldehydes (e.g., nitro- or benzoyl-containing) enable functionalization at specific positions, though steric hindrance may reduce efficiency.
McMurry Coupling for Ring Closure
An alternative approach employs the McMurry reaction, a reductive coupling of ketones or aldehydes. As reported in, microwave-assisted synthesis of diaryl ethers from salicylaldehydes and fluorobenzaldehydes facilitates intramolecular coupling to form the oxepine ring. Advantages include:
This method is particularly effective for introducing electron-withdrawing groups (e.g., nitro) that stabilize the transition state.
Dihydrochloride Salt Formation
The final step involves converting the free base to the dihydrochloride salt. Two methods are prevalent:
Direct Precipitation with HCl Gas
Bubbling HCl gas through a solution of the diamine in anhydrous ethanol induces salt formation. Conditions include:
Concentration and Recrystallization
Alternative protocols concentrate the aqueous HCl solution post-hydrogenation, followed by recrystallization from ethanol/water. This method avoids handling gaseous HCl but requires precise control of HCl concentration (3–12% w/w) to prevent over-acidification.
Analytical Validation and Optimization
Spectroscopic Characterization
Purity Assessment via HPLC
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile/0.1% TFA) resolves the dihydrochloride from byproducts. Typical retention time: 8–10 minutes.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization + Nitration | Aldehyde condensation, HNO₃ | 50–65 | 95–98 | Moderate |
| McMurry + Hydrogenation | Microwave coupling, H₂/Pd | 70–85 | 97–99 | High |
The McMurry route offers superior yields and scalability, whereas cyclization provides better functional group tolerance for derivatives.
Chemical Reactions Analysis
Types of Reactions: 4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted dibenzooxepine derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C14H16Cl2N2O and a molecular weight of 299.2 g/mol. The compound features a dibenzo[b,f]oxepine structure, characterized by two benzene rings fused to an oxepine ring. The two amine groups at the 1 and 3 positions of the oxepine ring give it potential biological activity and versatility.
Chemical Properties and Reactivity
The chemical reactivity of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is due to its functional groups. It can undergo reactions typical of amines and aromatic compounds.
Biological Significance
The dibenzo[b,f]oxepine scaffold has biological significance, particularly in medicinal chemistry. Compounds derived from this scaffold exhibit a range of biological activities. Studies have shown that compounds within the dibenzo[b,f]oxepine class can interact with various biological targets.
Synthesis
The synthesis of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride typically involves several steps.
Applications
The unique structure and biological activity of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride make it valuable in several areas:
Structural Analogs
Several compounds share structural similarities with 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dibenzo[b,f][1,4]oxazepines | Tricyclic oxazepines | Known for their interactions with H1R and H4R receptors. |
| Dibenzo[b,e]oxepines | Tricyclic oxepines | Exhibits different pharmacological profiles compared to dibenzo[b,f] derivatives. |
| 10-hydroxydibenzo[b,f]oxepin | Hydroxylated derivative | Shows enhanced solubility and altered biological activity. |
| 10,11-Dihydrodibenzo[b,f]oxepine-4,6-dicarboxylic acid dimethyl ester | Dicarboxylic derivative | Potentially more soluble due to carboxylic acid groups. |
Mechanism of Action
The mechanism of action of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. For instance, it can act as a calcium channel antagonist, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the calcium channels, thereby modulating their activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Core Modifications
Table 1: Structural Comparison of Dihydrodibenzo Derivatives
Key Observations :
- The oxepine vs. azepine distinction alters electronic properties and hydrogen-bonding capacity, impacting interactions with biological targets.
- Saturation positions (e.g., 4,4A vs. 10,11 in oxepines) influence ring strain and conformational flexibility .
- Extended chains (e.g., propane-1,3-diamine in azepine derivatives) may enhance binding to macromolecules but reduce metabolic stability .
Physicochemical Properties
Table 2: Solubility and Stability
Key Observations :
Key Observations :
- Oxepine/azepine diamines are explored for novel antibiotic mechanisms (e.g., SCH-79797 targets folate metabolism ).
- Benzidine analogs are obsolete in industry due to toxicity, emphasizing the need for safer scaffolds like oxepines .
Biological Activity
4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is a compound belonging to the dibenzo[b,f]oxepine class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dibenzo[b,f]oxepine core structure with a diaminic substitution pattern. This unique configuration influences its interaction with biological targets, particularly various receptors in the central nervous system and peripheral tissues.
1. Receptor Interactions
Research indicates that dibenzo[b,f]oxepines exhibit significant interactions with histamine receptors and other G protein-coupled receptors (GPCRs). For instance, studies have shown that certain derivatives demonstrate high affinity for the human H1 receptor (hH1R) and moderate affinity for the H4 receptor (hH4R) .
| Compound | hH1R Affinity (pK i) | hH4R Affinity (pK i) |
|---|---|---|
| 4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine | 8.11 | ≤5.3 |
| 3,7-Dichloro derivative | 9.23 | ≤7 |
| Selective hH1R antagonist | 8.44 | ≤6.7 |
2. Anticancer Activity
Dibenzo[b,f]oxepine derivatives have shown promise as anticancer agents. Notably, compounds extracted from plants containing this scaffold have been evaluated for their ability to inhibit cancer cell growth across various lines, including breast (MCF-7), colon (HTC-116), and lung (NCI-H460) cancers . The general structure of these compounds is associated with antiangiogenesis activity similar to known anticancer drugs like combretastatin A4.
3. Antioxidant and Anti-inflammatory Effects
The antioxidant properties of dibenzo[b,f]oxepines are noteworthy. For example, specific derivatives have demonstrated radical scavenging activity against DPPH radicals with IC50 values indicating effective antioxidant potential . Additionally, anti-inflammatory activities have been observed in vitro, where compounds inhibited superoxide formation in stimulated neutrophils .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of Bauhiniastatin derivatives (related to dibenzo[b,f]oxepines) on several cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly across multiple types of cancer cells, with GI50 values ranging from 2.4 to 25.7 μg/mL .
Case Study 2: Histamine Receptor Modulation
In a pharmacological characterization study of dibenzo[b,f]oxepines, specific derivatives were identified as dual ligands for hH1R and serotonin receptors (5-HT2AR). This dual receptor modulation suggests potential applications in treating conditions like allergies and anxiety disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cyclization of precursor amines under acidic conditions, followed by dihydrochloride salt formation. For purity validation, employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against a reference standard. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (e.g., H, C) are critical for structural confirmation .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperature gradients (e.g., 4°C, 25°C, 40°C) and humidity (75% RH) over 1–6 months. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) to detect hydrolytic or oxidative byproducts. Store lyophilized samples in inert atmospheres (argon) to minimize decomposition .
Q. What spectroscopic techniques are most effective for characterizing its dihydrochloride form?
- Methodological Answer : Use H NMR in DO to confirm the presence of two exchangeable protons from the hydrochloride groups. X-ray crystallography can resolve the crystal structure, while elemental analysis (C, H, N, Cl) validates stoichiometry. Differential scanning calorimetry (DSC) identifies thermal transitions (e.g., melting points, decomposition) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding affinities to targets like serotonin or dopamine receptors. Validate predictions with in vitro assays (e.g., radioligand displacement or enzyme inhibition studies). Adjust protonation states of the diamine groups to reflect physiological pH .
Q. What experimental strategies resolve contradictory bioactivity data across studies (e.g., cytotoxicity vs. neuroprotection)?
- Methodological Answer : Perform dose-response assays (IC/EC) under standardized conditions (e.g., cell line, passage number, serum concentration). Use orthogonal assays (e.g., MTT for viability, caspase-3 for apoptosis) to confirm mechanisms. Analyze batch-to-batch variability in compound purity as a confounding factor .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective target engagement?
- Methodological Answer : Synthesize analogs with modifications to the oxepine ring (e.g., halogenation) or diamine substituents. Test analogs in parallel using high-throughput screening (HTS) platforms. Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What factorial design approaches are suitable for optimizing reaction yields in large-scale synthesis?
- Methodological Answer : Use a Taguchi orthogonal array (L9) to test variables: temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol%). Analyze variance (ANOVA) to identify critical factors. Response surface methodology (RSM) further refines optimal conditions .
Data Analysis & Validation
Q. How should researchers address discrepancies in reported solubility profiles across solvents?
- Methodological Answer : Re-evaluate solubility using the shake-flask method with HPLC quantification. Account for pH-dependent solubility by testing in buffered solutions (pH 1–7.4). Compare results against computational predictions (e.g., ACD/Labs Percepta) to identify outliers .
Q. What statistical methods are appropriate for analyzing dose-dependent effects in neuropharmacological assays?
- Methodological Answer : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal curves for EC/IC determination. Use bootstrap resampling to estimate confidence intervals. For multi-endpoint data (e.g., electrophysiology + behavior), apply principal component analysis (PCA) to reduce dimensionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
